2-(2-Chloro-benzoylamino)-butyric acid

Description

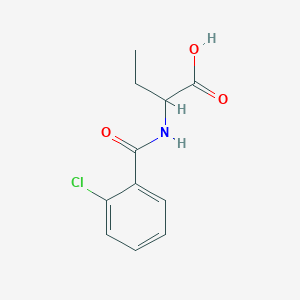

2-(2-Chloro-benzoylamino)-butyric acid (CAS: 65054-72-0) is a chlorinated organic compound with the molecular formula C₁₂H₁₄ClNO₃S and a molecular weight of 287.76 g/mol . Structurally, it consists of a butyric acid backbone substituted at position 2 with a 2-chlorobenzoylamino group and at position 4 with a methylsulfanyl (-SMe) moiety.

The compound is primarily utilized in research settings, particularly in pharmaceutical chemistry, where its amide linkage and aromatic chloro-substituent make it a candidate for drug discovery.

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

2-[(2-chlorobenzoyl)amino]butanoic acid |

InChI |

InChI=1S/C11H12ClNO3/c1-2-9(11(15)16)13-10(14)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

USJUEYGCTHEWDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-(2-Chloro-benzoylamino)-butyric acid and related compounds:

Key Observations:

The absence of the benzoylamino group in 2-Chlorobutyric Acid simplifies its structure but limits its ability to engage in hydrogen bonding or aromatic interactions, reducing its utility in targeted drug design .

Bioactivity and Applications: Butyric acid derivatives, including the parent compound butyric acid, are well-documented for their roles in cancer therapeutics and gastrointestinal health, acting as histone deacetylase (HDAC) inhibitors . The addition of a chlorobenzoylamino group in the target compound may modulate HDAC inhibition specificity or potency. The chloro-substituent in this compound may confer metabolic stability, a critical factor in drug development, compared to non-chlorinated analogs .

Notes:

- The methylsulfanyl group in the target compound likely reduces water solubility compared to simpler acids like butyric acid, impacting formulation strategies .

- Safety protocols for this compound emphasize avoiding inhalation and skin contact, consistent with chlorinated organics’ toxicity profiles .

Research and Industrial Relevance

- Pharmaceutical Potential: The benzoylamino group in this compound mimics motifs found in protease inhibitors and receptor antagonists, suggesting utility in designing enzyme-targeted therapies .

- Comparative Synthetic Utility : Unlike 2-Chlorobutyric Acid , which serves as a straightforward intermediate, the target compound’s complexity requires multi-step synthesis, limiting its use in large-scale industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.